
(1S)-(-)-Camphanic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-(-)-Camphanic chloride is a chiral compound derived from camphor, a bicyclic monoterpene. It is widely used in organic synthesis due to its ability to introduce chirality into molecules. The compound is characterized by its unique structure, which includes a camphor skeleton with a chloride substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic chloride can be synthesized through the chlorination of (1S)-(-)-camphanic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under reflux conditions, where the (1S)-(-)-camphanic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions. The use of automated systems ensures precise addition of reagents and maintenance of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S)-(-)-Camphanic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to (1S)-(-)-camphanic alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of this compound can yield (1S)-(-)-camphanic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Major Products:
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of (1S)-(-)-camphanic alcohol.
Oxidation: Formation of (1S)-(-)-camphanic acid.
Scientific Research Applications
(1S)-(-)-Camphanic chloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its ability to introduce chirality makes it valuable in asymmetric synthesis.
Biology: The compound is used in the preparation of chiral ligands and catalysts, which are essential in studying enzyme mechanisms and developing new drugs.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, where chirality is crucial for the efficacy and safety of the products.
Mechanism of Action
The mechanism of action of (1S)-(-)-camphanic chloride primarily involves its role as a chiral auxiliary or intermediate in chemical reactions. By introducing chirality into molecules, it influences the stereochemistry of the final products. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(1R)-(+)-Camphanic Chloride: The enantiomer of (1S)-(-)-camphanic chloride, used similarly in chiral synthesis.
Camphor: The parent compound from which this compound is derived.
(1S)-(-)-Camphanic Acid: The precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which allows for the selective introduction of chirality into target molecules. This property makes it highly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
CAS No. |
39637-74-6 |
|---|---|
Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3/t9?,10-/m0/s1 |
InChI Key |
PAXWODJTHKJQDZ-AXDSSHIGSA-N |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Isomeric SMILES |
CC1([C@]2(CCC1(C(=O)O2)C)C(=O)Cl)C |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C |
Key on ui other cas no. |
39637-74-6 |
Pictograms |
Corrosive |
Synonyms |
[1S]-3-Oxo-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane-1-carbonyl Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


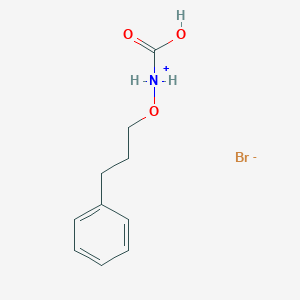
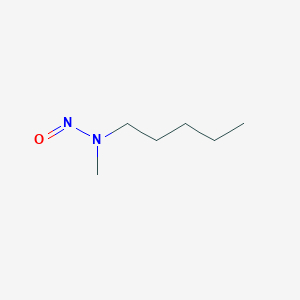
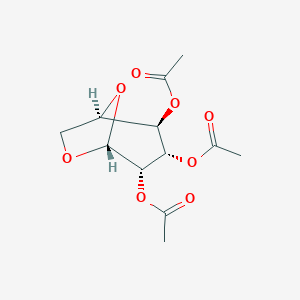
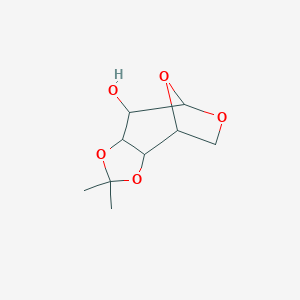

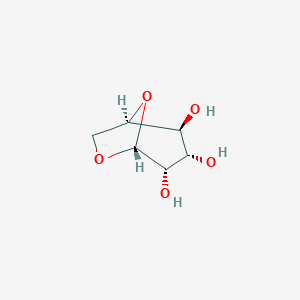
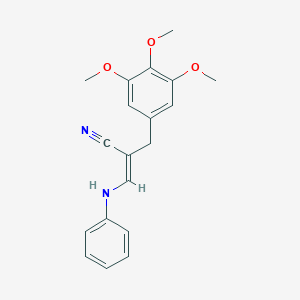
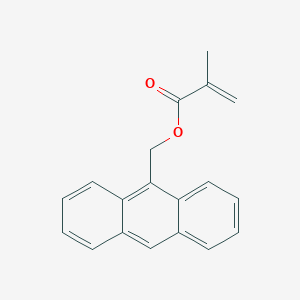
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
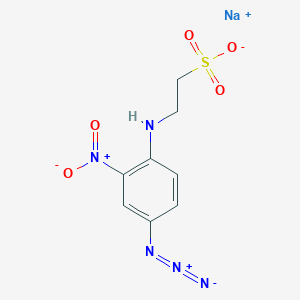
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
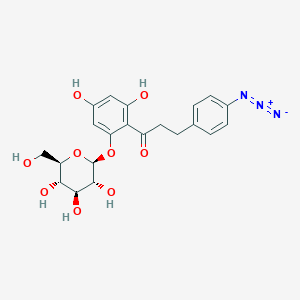
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
